An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloroheptane
An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloroheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloroheptane. Due to the limited availability of experimental data for this specific compound, this document combines computational predictions, data from analogous compounds, and established chemical principles to offer a detailed profile. It is intended to serve as a valuable resource for professionals in research and development who may consider using this compound in synthesis or other applications.
Chemical Identity and Physical Properties
2,2-dichloroheptane is a geminal dihalide, a class of organochlorine compounds characterized by two chlorine atoms attached to the same carbon atom. Its identity is established by the following identifiers.
Table 1: Chemical Identifiers for 2,2-Dichloroheptane
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dichloroheptane[1] |
| CAS Number | 65786-09-6[1] |
| Molecular Formula | C₇H₁₄Cl₂[1] |
| Canonical SMILES | CCCCCC(C)(Cl)Cl[1] |
| InChI Key | ANINKBHZBZQOQI-UHFFFAOYSA-N[1] |
| Molecular Weight | 169.09 g/mol [1] |
The physical properties of 2,2-dichloroheptane are not widely reported from experimental measurements. The data presented below are primarily estimated values derived from computational models, which provide a useful approximation for laboratory work.
Table 2: Estimated Physical and Chemical Properties of 2,2-Dichloroheptane
| Property | Value | Source |
|---|---|---|
| Boiling Point | 198.96 °C | (estimate)[2] |
| Melting Point | 23.5 °C | (estimate)[2] |
| Density | 1.012 g/cm³ | (estimate) |
| Refractive Index | 1.444 | (estimate) |
| LogP (Octanol/Water) | 4.1 | (XLogP3)[1] |
| Exact Mass | 168.0472558 Da | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 0 |[1] |
Synthesis and Experimental Protocols
The synthesis of 2,2-dichloroheptane can be approached through several methods. The most direct synthesis involves the reaction of a ketone with a chlorinating agent, while a less specific method is the free-radical chlorination of the parent alkane.
Synthesis from 2-Heptanone (B89624) and Phosphorus Pentachloride
The reaction of ketones with phosphorus pentachloride (PCl₅) is a classic method for preparing geminal dichlorides. This reaction converts the carbonyl group (C=O) into a dichloromethylene group (CCl₂). For 2,2-dichloroheptane, the precursor is 2-heptanone (also known as methyl n-pentyl ketone).
Reaction: CH₃(CH₂)₄C(O)CH₃ + PCl₅ → CH₃(CH₂)₄C(Cl)₂CH₃ + POCl₃
Experimental Protocol (General)
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Apparatus: A round-bottom flask equipped with a reflux condenser and a gas trap (to handle the HCl byproduct) is required. The reaction should be conducted in a well-ventilated fume hood.
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Procedure:
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In the round-bottom flask, place 2-heptanone. The flask should be cooled in an ice bath.
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Slowly and portion-wise, add one molar equivalent of solid phosphorus pentachloride (PCl₅) to the cooled ketone with stirring. The reaction can be exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux until the reaction is complete (monitoring by TLC or GC is recommended).
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Upon completion, the reaction mixture is cooled. Phosphorus oxychloride (POCl₃) can be removed by distillation under reduced pressure.
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The crude product is then purified. This typically involves pouring the mixture onto crushed ice, separating the organic layer, washing it with a dilute sodium bicarbonate solution and then with water, drying it over an anhydrous salt (e.g., MgSO₄), and finally, purifying by fractional distillation.
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Caption: Workflow for the synthesis of 2,2-dichloroheptane.
Free-Radical Chlorination of n-Heptane
The reaction of n-heptane with chlorine in the presence of UV light proceeds via a free-radical chain mechanism.[6][7][8] This method is generally non-selective and produces a mixture of monochlorinated, dichlorinated, and polychlorinated isomers. The formation of 2,2-dichloroheptane occurs when a 2-chloroheptane (B94523) molecule is further chlorinated at the same position.
Experimental Protocol
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Apparatus: A reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a condenser, and a UV lamp. An outlet connected to a basic solution (e.g., NaOH) trap is necessary to neutralize excess chlorine and the HCl gas produced.
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Procedure:
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Place n-heptane in the reaction vessel.
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Initiate the reaction by turning on the UV lamp.
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Bubble chlorine gas (Cl₂) through the n-heptane at a controlled rate. The reaction is typically initiated by the UV light, which causes homolytic cleavage of the Cl-Cl bond.
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The reaction is continued until the desired degree of chlorination is achieved, which can be monitored by GC analysis of aliquots.
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After the reaction, the mixture is purged with an inert gas (like nitrogen) to remove excess Cl₂ and HCl.
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The resulting mixture is washed with a dilute solution of sodium bicarbonate and then water, dried over an anhydrous salt, and fractionally distilled to separate the various isomers. Due to the similar boiling points of the isomers, this separation is challenging.
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References
- 1. 2,2-Dichloroheptane | C7H14Cl2 | CID 18328427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
